molecular formula C13H22N2 B13275981 N-(pyridin-3-ylmethyl)heptan-4-amine

N-(pyridin-3-ylmethyl)heptan-4-amine

Cat. No.: B13275981
M. Wt: 206.33 g/mol
InChI Key: IYRKEDLKEYIRIK-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)heptan-4-amine is an organic compound with the molecular formula C13H22N2. This compound features a pyridine ring attached to a heptan-4-amine chain, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)heptan-4-amine typically involves the reaction of pyridine derivatives with heptan-4-amine under controlled conditions. One common method is the reductive amination of pyridine-3-carboxaldehyde with heptan-4-amine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)heptan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

N-(pyridin-3-ylmethyl)heptan-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)heptan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)heptan-4-amine
  • N-(pyridin-4-ylmethyl)heptan-4-amine
  • N-(pyridin-3-ylmethyl)hexan-4-amine

Uniqueness

N-(pyridin-3-ylmethyl)heptan-4-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for various molecular targets. This makes it a valuable compound for the development of selective inhibitors or ligands in medicinal chemistry.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)heptan-4-amine

InChI

InChI=1S/C13H22N2/c1-3-6-13(7-4-2)15-11-12-8-5-9-14-10-12/h5,8-10,13,15H,3-4,6-7,11H2,1-2H3

InChI Key

IYRKEDLKEYIRIK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NCC1=CN=CC=C1

Origin of Product

United States

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